molecular formula C17H21N3O4 B2462135 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-65-8

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2462135
M. Wt: 331.372
InChI Key: RNWGNUDEJJEXRQ-UHFFFAOYSA-N
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Description

This compound is a derivative of azetidin-2-one . Azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as having antioxidant activity . The molecular formula of this compound is C17H20N2O5.


Synthesis Analysis

The synthesis of similar azetidin-2-one derivatives involves several steps . First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Finally, using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives are prepared .


Molecular Structure Analysis

The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases and the reaction of these bases with a mixture of triethylamine and chloroacetylchloride .


Physical And Chemical Properties Analysis

The Inchi Code for a similar compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .

Scientific Research Applications

Synthesis and Biological Activities

  • β-Amino Alcohols as Inhibitors : A novel series of β-amino alcohols, based on a structurally similar compound, was synthesized and evaluated for its inhibitory potency against mycobacterial N-acetyltransferase (NAT) enzymes. This research aimed at developing potential anti-tubercular drugs by assessing the growth effects on Mycobacterium tuberculosis (Fullam et al., 2011).

  • Antimicrobial and Antifungal Activities : Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activities against various pathogens, highlighting the potential of such compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).

  • Antiproliferative Activity in Cancer Research : Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were synthesized and evaluated for anticancer activity. One derivative showed high effectiveness and tumor-targeting selectivity against selected cancer cell lines, suggesting its potential as a scaffold for developing thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Chemical Synthesis and Characterization

  • Microwave-Assisted Synthesis : A one-pot microwave-assisted procedure was utilized for the synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives, showcasing an efficient method for producing optically pure derivatives in high yields (Brouillette et al., 2007).

  • Synthesis of Glycolurils and Analogues : Glycolurils, related to imidazolidine-2,4-diones, have found applications in pharmacology, explosives, and as gelators. This review covers various synthetic approaches, highlighting the compound's versatility in scientific research (Kravchenko et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar azetidin-2-one derivatives . This could include testing its potential anticancer, antimicrobial, and antioxidant activities.

properties

IUPAC Name

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11(2)12-3-5-14(6-4-12)24-10-16(22)19-8-13(9-19)20-15(21)7-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGNUDEJJEXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

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